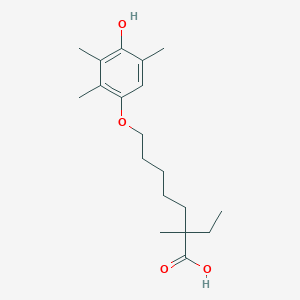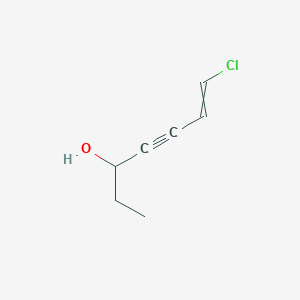![molecular formula C5H4Cl2F2N4O10 B14302526 Ethane, 1,1'-[(dichloromethylene)bis(oxy)]bis[2-fluoro-2,2-dinitro- CAS No. 113689-58-0](/img/structure/B14302526.png)
Ethane, 1,1'-[(dichloromethylene)bis(oxy)]bis[2-fluoro-2,2-dinitro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethane, 1,1’-[(dichloromethylene)bis(oxy)]bis[2-fluoro-2,2-dinitro-] is a complex organic compound characterized by its unique molecular structure. This compound consists of 4 hydrogen atoms, 5 carbon atoms, 4 nitrogen atoms, 10 oxygen atoms, 2 fluorine atoms, and 2 chlorine atoms
準備方法
The synthesis of Ethane, 1,1’-[(dichloromethylene)bis(oxy)]bis[2-fluoro-2,2-dinitro-] involves several steps. The synthetic route typically includes the reaction of ethane derivatives with dichloromethylene and fluorinated nitro compounds under controlled conditions. The reaction conditions often require specific temperatures, pressures, and catalysts to ensure the desired product is obtained with high purity and yield .
Industrial production methods for this compound may involve large-scale chemical reactors where the reactants are combined in precise ratios. The process is monitored to maintain optimal conditions, ensuring consistent quality and efficiency in production.
化学反応の分析
Ethane, 1,1’-[(dichloromethylene)bis(oxy)]bis[2-fluoro-2,2-dinitro-] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as hydrogen or metal hydrides, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different nitro derivatives, while reduction could produce amine derivatives.
科学的研究の応用
Ethane, 1,1’-[(dichloromethylene)bis(oxy)]bis[2-fluoro-2,2-dinitro-] has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the development of new fluorinated compounds.
Biology: The compound’s unique structure makes it a subject of study in biochemical research, where it is used to investigate the interactions between fluorinated molecules and biological systems.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs with fluorinated functional groups.
作用機序
The mechanism of action of Ethane, 1,1’-[(dichloromethylene)bis(oxy)]bis[2-fluoro-2,2-dinitro-] involves its interaction with molecular targets through its functional groups. The dichloromethylene and nitro groups play a crucial role in its reactivity, allowing it to participate in various chemical reactions. The fluorine atoms enhance its stability and influence its interactions with other molecules .
類似化合物との比較
Ethane, 1,1’-[(dichloromethylene)bis(oxy)]bis[2-fluoro-2,2-dinitro-] can be compared with similar compounds such as:
Methane, bis(2-chloroethoxy)-: This compound has a similar structure but lacks the fluorine and nitro groups, resulting in different chemical properties and reactivity.
Ethene, 1,1’-[1,2-ethanediylbis(oxy)]bis-: This compound also contains ethane and oxy groups but differs in its overall structure and functional groups, leading to distinct applications and reactivity.
特性
CAS番号 |
113689-58-0 |
|---|---|
分子式 |
C5H4Cl2F2N4O10 |
分子量 |
389.01 g/mol |
IUPAC名 |
2-[dichloro-(2-fluoro-2,2-dinitroethoxy)methoxy]-1-fluoro-1,1-dinitroethane |
InChI |
InChI=1S/C5H4Cl2F2N4O10/c6-5(7,22-1-3(8,10(14)15)11(16)17)23-2-4(9,12(18)19)13(20)21/h1-2H2 |
InChIキー |
NMXFBFAKWCFBPU-UHFFFAOYSA-N |
正規SMILES |
C(C([N+](=O)[O-])([N+](=O)[O-])F)OC(OCC([N+](=O)[O-])([N+](=O)[O-])F)(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




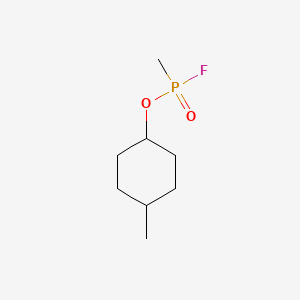
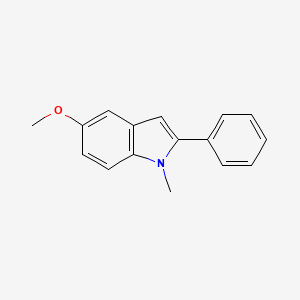

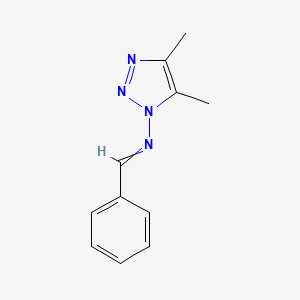
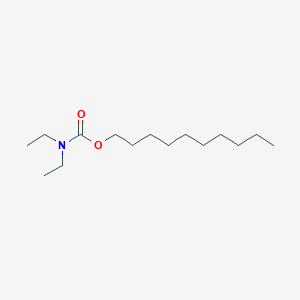
![2-Methylphenyl 4-[(E)-(hydrazinylmethylidene)amino]benzoate](/img/structure/B14302501.png)
![N~1~,N~4~-Bis[2-(2-hydroxyethoxy)ethyl]butanediamide](/img/structure/B14302506.png)
![5-Propyl-2-[4-(trifluoromethoxy)phenyl]-1,3-dioxane](/img/structure/B14302515.png)
![Bis[4-(3-phenylquinoxalin-2-yl)phenyl] 4,4'-oxydibenzoate](/img/structure/B14302520.png)
